![molecular formula C12H17NOS B7500042 1-(5-Ethyl-4-methylthiophene-2-carbonyl)pyrrolidine](/img/structure/B7500042.png)
1-(5-Ethyl-4-methylthiophene-2-carbonyl)pyrrolidine
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Overview
Description
1-(5-Ethyl-4-methylthiophene-2-carbonyl)pyrrolidine, also known as EMP, is a chemical compound that has recently gained attention in scientific research due to its potential applications in various fields. EMP is a pyrrolidine derivative that has been synthesized using various methods.
Mechanism of Action
The mechanism of action of 1-(5-Ethyl-4-methylthiophene-2-carbonyl)pyrrolidine is not fully understood, but it has been suggested that it may act as an inhibitor of certain enzymes involved in inflammatory pathways. 1-(5-Ethyl-4-methylthiophene-2-carbonyl)pyrrolidine has also been reported to have antioxidant properties, which may contribute to its anti-inflammatory effects.
Biochemical and Physiological Effects:
1-(5-Ethyl-4-methylthiophene-2-carbonyl)pyrrolidine has been reported to have anti-inflammatory and antioxidant effects, which may be beneficial in the treatment of various diseases. 1-(5-Ethyl-4-methylthiophene-2-carbonyl)pyrrolidine has also been reported to have antiproliferative effects on cancer cells, indicating its potential as a cancer treatment. However, further research is needed to fully understand the biochemical and physiological effects of 1-(5-Ethyl-4-methylthiophene-2-carbonyl)pyrrolidine.
Advantages and Limitations for Lab Experiments
One advantage of using 1-(5-Ethyl-4-methylthiophene-2-carbonyl)pyrrolidine in lab experiments is its potential as a building block for the synthesis of various compounds. 1-(5-Ethyl-4-methylthiophene-2-carbonyl)pyrrolidine has also been reported to be relatively easy to synthesize using various methods. However, one limitation of using 1-(5-Ethyl-4-methylthiophene-2-carbonyl)pyrrolidine in lab experiments is the lack of understanding of its mechanism of action and potential side effects.
Future Directions
Future research on 1-(5-Ethyl-4-methylthiophene-2-carbonyl)pyrrolidine could focus on further understanding its mechanism of action and potential side effects. 1-(5-Ethyl-4-methylthiophene-2-carbonyl)pyrrolidine could also be studied for its potential as a treatment for various diseases, including cancer and inflammatory diseases. In addition, 1-(5-Ethyl-4-methylthiophene-2-carbonyl)pyrrolidine could be studied for its potential as a building block for the synthesis of various compounds in organic synthesis. Finally, 1-(5-Ethyl-4-methylthiophene-2-carbonyl)pyrrolidine could be studied for its potential as a precursor for the synthesis of metal sulfide nanoparticles in materials science.
Synthesis Methods
The synthesis of 1-(5-Ethyl-4-methylthiophene-2-carbonyl)pyrrolidine has been achieved using various methods, including the reaction of 4-methyl-5-ethylthiophene-2-carboxylic acid with pyrrolidine in the presence of a coupling agent. Another method involves the reaction of 1-(5-ethyl-4-methylthiophene-2-carbonyl)pyrrolidin-2-one with a reducing agent such as sodium borohydride. The synthesis of 1-(5-Ethyl-4-methylthiophene-2-carbonyl)pyrrolidine has also been achieved using a microwave-assisted method, which has been reported to be more efficient and faster than traditional methods.
Scientific Research Applications
1-(5-Ethyl-4-methylthiophene-2-carbonyl)pyrrolidine has been found to have potential applications in various fields of scientific research, including medicinal chemistry, organic synthesis, and materials science. In medicinal chemistry, 1-(5-Ethyl-4-methylthiophene-2-carbonyl)pyrrolidine has been studied for its potential as an anti-inflammatory agent and as a potential treatment for cancer. In organic synthesis, 1-(5-Ethyl-4-methylthiophene-2-carbonyl)pyrrolidine has been used as a building block for the synthesis of various compounds. In materials science, 1-(5-Ethyl-4-methylthiophene-2-carbonyl)pyrrolidine has been used as a precursor for the synthesis of metal sulfide nanoparticles.
properties
IUPAC Name |
(5-ethyl-4-methylthiophen-2-yl)-pyrrolidin-1-ylmethanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NOS/c1-3-10-9(2)8-11(15-10)12(14)13-6-4-5-7-13/h8H,3-7H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGGFSZKEHFGCCS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C=C(S1)C(=O)N2CCCC2)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(5-Ethyl-4-methylthiophene-2-carbonyl)pyrrolidine |
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